Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate
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Overview
Description
Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate is a complex organic compound that features a boronate ester group. This compound is often used in organic synthesis and has applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate typically involves the reaction of benzyl carbamate with a boronate ester derivative. The reaction conditions often require the presence of a palladium catalyst and a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, often requiring a catalyst .
Major Products
The major products formed from these reactions include boronic acids, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate exerts its effects involves the interaction of the boronate ester group with specific molecular targets. This interaction can modulate the activity of enzymes and other proteins, leading to various biochemical effects. The compound’s ability to form reversible covalent bonds with hydroxyl groups is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate is unique due to its specific structural features, such as the presence of both a boronate ester group and a carbamate group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
Molecular Formula |
C23H30BNO4 |
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Molecular Weight |
395.3 g/mol |
IUPAC Name |
benzyl N-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate |
InChI |
InChI=1S/C23H30BNO4/c1-21(2,25-20(26)27-16-17-11-8-7-9-12-17)18-13-10-14-19(15-18)24-28-22(3,4)23(5,6)29-24/h7-15H,16H2,1-6H3,(H,25,26) |
InChI Key |
VPQHYURTSTXVOK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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